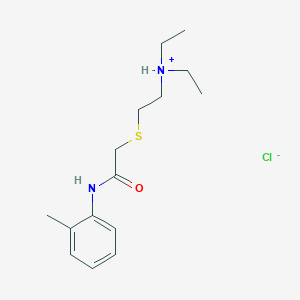
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride, commonly known as Procaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been extensively studied for its pharmacological properties.
Mécanisme D'action
Procaine hydrochloride acts by blocking the sodium channels in the cell membrane, which prevents the propagation of nerve impulses. This leads to a loss of sensation in the area where the drug is applied.
Effets Biochimiques Et Physiologiques
Procaine hydrochloride has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inhibiting the growth of cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Procaine hydrochloride in lab experiments include its low toxicity, ease of use, and ability to produce reliable results. However, its limitations include its short duration of action and the potential for allergic reactions in some individuals.
Orientations Futures
There are several future directions for research on Procaine hydrochloride. One area of interest is its potential use as a drug delivery system for various drugs, including insulin and anticancer agents. Another area of research is the development of new formulations of Procaine hydrochloride that can prolong its duration of action and reduce the risk of allergic reactions. Additionally, the use of Procaine hydrochloride in combination with other drugs for the treatment of various diseases is an area of ongoing investigation.
Méthodes De Synthèse
Procaine hydrochloride is synthesized by the reaction of p-aminobenzoic acid ethyl ester with diethylaminoethanol in the presence of hydrogen chloride gas. The resulting compound is then purified by recrystallization from water.
Applications De Recherche Scientifique
Procaine hydrochloride has been extensively studied for its pharmacological properties, including its local anesthetic, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a drug delivery system for various drugs, including insulin and anticancer agents.
Propriétés
Numéro CAS |
102489-61-2 |
|---|---|
Nom du produit |
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride |
Formule moléculaire |
C15H25ClN2OS |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2OS.ClH/c1-4-17(5-2)10-11-19-12-15(18)16-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H |
Clé InChI |
XDYQRFIMJNNIMJ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
Synonymes |
diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium chlo ride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)

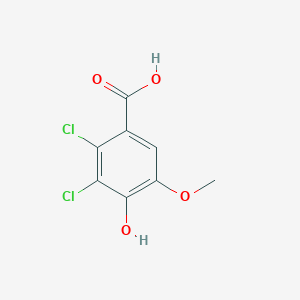
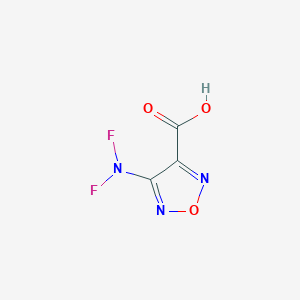
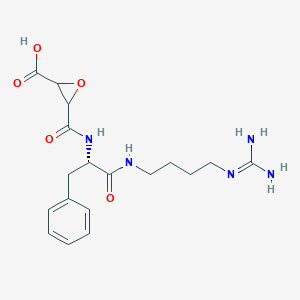
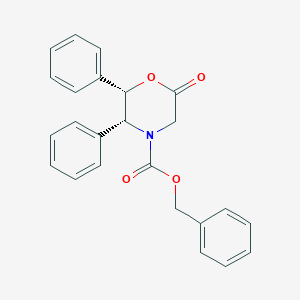

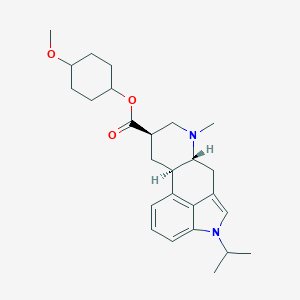
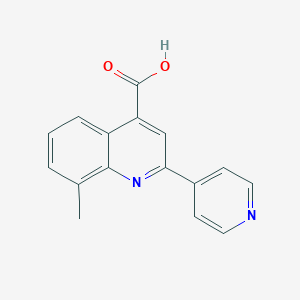
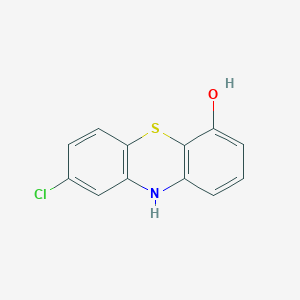
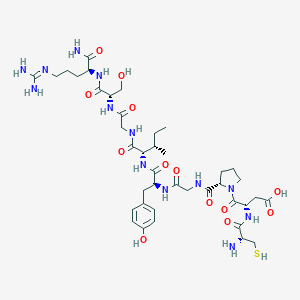
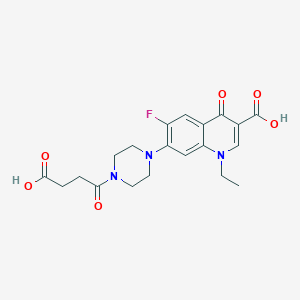
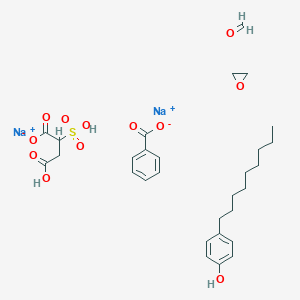
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)